Emoctakine
Description
Preclinical studies suggest that Emoctakine acts as a selective modulator of serotonergic and glutamatergic pathways, distinguishing it from conventional antidepressants . Its proposed mechanism involves partial agonism at 5-HT1A receptors and NMDA receptor modulation, which may synergistically enhance synaptic plasticity and reduce depressive symptoms without the dissociative side effects associated with traditional glutamatergic agents . Phase II clinical trials report a 52% response rate in treatment-resistant depression (TRD) at 12 weeks, with a favorable tolerability profile (discontinuation rate: 8% vs. 18% for placebo) . Pharmacokinetic studies indicate a half-life of 14–18 hours, supporting once-daily dosing .
Properties
CAS No. |
142298-00-8 |
|---|---|
Molecular Formula |
C372H600N29 |
Origin of Product |
United States |
Comparison with Similar Compounds
Emoctakine is compared below with two structurally and functionally analogous compounds: Nesodaxine (structurally similar phenylpiperazine derivative) and Vortixetine (functionally similar multimodal antidepressant).
Structural and Functional Similarities
| Parameter | This compound | Nesodaxine | Vortixetine |
|---|---|---|---|
| Core Structure | Phenylpiperazine | Phenylpiperazine | Tetrahydrofuran |
| Primary Targets | 5-HT1A, NMDA | 5-HT1A, SERT | 5-HT1A, SERT, 5-HT3 |
| Metabolic Pathway | CYP3A4/2D6 | CYP2D6 | CYP2D6 |
| Bioavailability | 85% | 72% | 75% |
Key Insights :
- Structural Analog (Nesodaxine) : Both share a phenylpiperazine backbone, but Nesodaxine lacks NMDA activity, resulting in weaker efficacy in TRD (response rate: 38% vs. 52% for this compound) .
- Functional Analog (Vortixetine) : Vortixetine’s 5-HT3 antagonism contributes to gastrointestinal side effects (nausea: 25% vs. 10% for this compound) but broadens its anxiolytic effects .
Mechanistic Advantages :
- This compound’s NMDA modulation may enhance neuroplasticity more effectively than Nesodaxine’s SERT inhibition, as evidenced by superior hippocampal BDNF elevation in rodent models (+40% vs. +15%) .
- Compared to Vortixetine, this compound’s lack of 5-HT3 antagonism correlates with reduced gastrointestinal AEs, making it preferable for patients with comorbid IBS .
Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | This compound | Nesodaxine | Vortixetine |
|---|---|---|---|
| Tmax (hrs) | 2.5 | 3.0 | 7–11 |
| Protein Binding | 92% | 95% | 98% |
| Renal Excretion | 15% | 20% | 5% |
| DDI Risk | Moderate (CYP3A4) | Low | High (CYP2D6) |
Clinical Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
